3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that incorporates multiple functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized from catechol and formaldehyde through a condensation reaction.
Synthesis of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone.
Construction of the Pyridopyrimidinone Core: This involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.
Final Assembly: The final compound is obtained by linking the benzodioxole, thiazolidinone, and pyridopyrimidinone units through a series of condensation and cyclization reactions under controlled conditions
Chemical Reactions Analysis
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazolidinone moieties, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, leading to the formation of various cyclic derivatives
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Materials Science: Due to its unique structure, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: It interferes with signal transduction pathways that regulate cell growth and differentiation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with similar compounds such as:
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have shown similar anticancer activities.
Thiazolidinone Derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C27H28N4O4S2 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O4S2/c1-4-10-29(11-5-2)24-19(25(32)30-14-17(3)6-9-23(30)28-24)13-22-26(33)31(27(36)37-22)15-18-7-8-20-21(12-18)35-16-34-20/h6-9,12-14H,4-5,10-11,15-16H2,1-3H3/b22-13- |
InChI Key |
QBPLAPSTIHYZCX-XKZIYDEJSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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